ACTOMYOSIN - 102322-35-0

ACTOMYOSIN

Catalog Number: EVT-1509409
CAS Number: 102322-35-0
Molecular Formula: C20H23NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of actomyosin typically involves the isolation of myosin from muscle tissues, followed by its interaction with actin filaments. Recent studies have developed streamlined methods for isolating myosin, such as using short column chromatography with Sepharose resin to purify myosin from chicken gizzard tissues. This method emphasizes minimizing contamination and maximizing yield through careful sedimentation techniques that prevent actin depolymerization by using phalloidin .

Technical Details

  1. Isolation of Myosin: Myosin is extracted from muscle tissues using a buffer containing ATP and DTT to maintain protein stability.
  2. Purification Process: The crude myosin solution is subjected to chromatographic techniques to remove contaminants, achieving over 95% purity.
  3. Characterization: Techniques such as SDS-PAGE and transmission electron microscopy are employed to analyze the structure and purity of the isolated proteins .
Molecular Structure Analysis

Structure

Actomyosin consists of long filaments of actin intertwined with myosin molecules. Actin filaments are composed of globular actin (G-actin) monomers that polymerize to form filamentous actin (F-actin). Myosin has a head region that binds to actin and a tail region that interacts with other myosin molecules or cellular structures.

Data

  • Molecular Weight: Myosin heavy chains range from approximately 200 kDa, while actin monomers are around 42 kDa.
  • Filament Structure: Actin filaments have a diameter of about 7 nm, while myosin filaments can reach up to 15 nm in diameter.
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving actomyosin is the ATP hydrolysis reaction catalyzed by myosin. This reaction provides the energy necessary for conformational changes in myosin that facilitate movement along actin filaments.

Technical Details

  1. ATP Hydrolysis: The binding of ATP to the myosin head induces a conformational change that allows it to release from the actin filament.
  2. Power Stroke: Upon hydrolysis of ATP to ADP and inorganic phosphate, the myosin head pivots, pulling the actin filament towards the center of the sarcomere, which is crucial for muscle contraction.
Mechanism of Action

Process

The mechanism by which actomyosin generates force involves several steps:

  1. Binding: Myosin heads attach to specific sites on the actin filament.
  2. Power Stroke: Following ATP hydrolysis, the myosin head pivots and pulls on the actin filament.
  3. Release: A new ATP molecule binds to myosin, causing it to detach from actin.
  4. Resetting: The hydrolysis of ATP re-cocks the myosin head for another cycle.

Data

  • Force Generation: Each cycle can generate approximately 5 pN (picoNewtons) of force per myosin head during contraction.
  • Contraction Speed: The speed of contraction can vary significantly depending on the type of muscle; skeletal muscle can contract at rates up to 10 times per second.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Actomyosin is soluble in physiological buffers but precipitates under certain conditions (e.g., high salt concentrations).
  • Stability: The stability of actomyosin complexes can be affected by ionic strength and temperature.

Chemical Properties

  • pH Sensitivity: The activity of actomyosin is optimal at physiological pH (approximately 7.4).
  • Ionic Strength Dependence: High ionic strength can lead to destabilization of the filament structure, affecting motility assays .
Applications

Scientific Uses

Actomyosin has several important applications in scientific research:

  1. Muscle Physiology Studies: Understanding how muscles contract at a molecular level.
  2. Cell Division Research: Investigating cytokinesis mechanisms in cell biology.
  3. Synthetic Biology: Reconstituting minimal cell division machinery for synthetic cell development .
  4. In Vitro Motility Assays: Studying motor protein activity and dynamics in controlled environments .
Structural Biology of Actomyosin Complexes

Molecular Architecture of Actin Filaments

G-Actin to F-Actin Polymerization Dynamics

Globular actin (G-actin) monomers polymerize into filamentous actin (F-actin) through a tightly regulated process. Each G-actin monomer (43 kDa) binds ATP, and polymerization occurs above a critical concentration (~0.1–0.6 µM in vitro), where monomers assemble into nuclei of 3–4 subunits before elongation. ATP-bound actin polymerizes more readily than ADP-bound actin, with monomers adding 5–10 times faster to the barbed (+) end than the pointed (-) end [2] [9]. Post-polymerization, ATP hydrolyzes to ADP-Pi, followed by Pi release, creating intrinsic filament instability. This asymmetry drives treadmilling: net growth at barbed ends and disassembly at pointed ends, with a steady-state monomer flux of ~0.27 monomers/second in vitro [2] [6]. Treadmilling is accelerated in vivo by actin-binding proteins (e.g., cofilin severs ADP-rich filaments, profilin promotes ATP-actin exchange) [2].

Subdomain Organization and Nucleotide Binding Pockets

G-actin comprises four subdomains (SD1–4) forming a deep nucleotide-binding cleft between SD2 and SD4. The cleft houses ATP/ADP complexed with Mg²⁺, coordinated by residues Asp11–Asp154–Lys18 and water molecules. F-actin polymerization stabilizes the "closed" cleft conformation, while monomeric actin adopts "open" states. Cryo-EM structures (e.g., 5.2 Å actomyosin complex) reveal that SD1 and SD2 mediate primary actin–actin longitudinal contacts along the filament helix, while SD3 contributes to lateral contacts [10]. Nucleotide state modulates filament flexibility: ATP-F-actin is more rigid, whereas ADP-F-actin exhibits greater torsional flexibility, influencing myosin binding efficiency [10].

Actin Filament Polarity and Treadmilling Mechanisms

Actin filaments exhibit structural polarity: barbed ends (+) expose fast-growing surfaces with high monomer affinity, while pointed ends (-) grow slowly. This polarity underpins directional motility and force generation. In vivo, polarity defines functional specialization:

  • Parallel bundles: Filaments in microvilli, stereocilia, and filopodia share uniform (+) end orientation, enabling membrane protrusion. Crosslinked by fimbrin (tight packing) or fascin (sparse packing) [6].
  • Antiparallel bundles: In stress fibers and contractile rings, filaments allow myosin II sliding. Crosslinked by α-actinin (spacing ~40 nm) to accommodate myosin thick filaments [6].

Table 1: Actin Structures and Their Properties

LocationFilament PolarityKey Bundling ProteinsFunction
MicrovilliParallel (unipolar)Fimbrin, EspinSurface area expansion
FilopodiaParallel (unipolar)Fascin, α-ActininSensory protrusion
Stress fibersMixed (bipolar)α-Actinin, FilaminCell contraction, adhesion
Contractile ringsMixed (bipolar)α-ActininCytokinesis

Myosin Motor Domain Topology

Lever Arm Mechanics and Converter Domain Dynamics

The myosin motor domain consists of:

  • N-terminal domain (N25D): Binds ATP.
  • Upper/Lower 50K domains (U50D/L50D): Form the actin-binding cleft.
  • Converter domain (CD): Amplifies small conformational changes.
  • Lever arm domain (LAD): Light-chain-bound helix acting as a mechanical amplifier.

In the rigor state (nucleotide-free), the actin-bound cleft closes, rotating the CD by ~30°, swinging the LAD from a 90° "pre-powerstroke" to a 45° "post-powerstroke" orientation. This 5–10 nm lever arm swing generates ~5–6 pN force, driving actin filament sliding [3] [10]. Mutations disrupting CD-LAD coupling (e.g., in myosin VI) reduce step size and force output [7].

ATPase Active Site Allostery

ATP hydrolysis (kₕy𝒹 ~0.05–30 s⁻¹) occurs in myosin’s P-loop (phosphate-binding loop). Actin binding accelerates Pi/ADP release 100-fold via allosteric coupling:

  • Rigor binding: Actin contacts U50D loops (e.g., cardiomyopathy loop, loop 2), forcing cleft closure. This widens the nucleotide pocket, releasing Pi/ADP [10].
  • ATP-induced dissociation: ATP binding destabilizes actin binding by reopening the cleft. Myosin transitions to weak-binding states (pre-powerstroke) with bent LAD [10] [7].Single-molecule studies show myosin–ADP bonds exhibit catch-bond behavior: lifetimes increase under load up to 6 pN (near physiological force), enhancing motor processivity under tension [3].

Table 2: Myosin Nucleotide States and Mechanics

Nucleotide StateActin AffinityLever Arm AngleKey Structural Features
Rigor (nucleotide-free)Strong45° (post-powerstroke)Closed actin cleft, wide nucleotide pocket
ADP-boundStrong45°Partially open cleft
ATP-boundWeak90° (pre-powerstroke)Open actin cleft, tight nucleotide pocket
ADP-PiWeak90°Flexible converter domain

Actomyosin Interface in Rigor State

Hydrophobic and Electrostatic Interaction Networks

The rigor actomyosin interface buries ~2,800 Ų of surface area. Cryo-EM structures (5.2 Å) reveal:

  • Hydrophobic patches: Myosin’s L50D helix (residues 529–548) docks into actin SD1 groove. Phe547, Trp546, and Pro529 form van der Waals contacts with actin Met44, Ala43, and Glu167 [10].
  • Electrostatic bonds: Myosin loop 4 (Arg368) and cardiomyopathy loop (Lys399) salt-bridge with actin Asp24/Asp25 and Glu93, respectively [10].Mutation of key residues (e.g., myosin Arg368Ala) reduces binding affinity >10-fold, confirming dual hydrophobic/electrostatic stabilization [10].

Multi-Monomer Binding Sites on F-Actin

Each myosin head contacts two adjacent actin monomers along one F-actin strand (Fig 1). Primary interactions occur with "target" actin (SD1/SD3), while secondary contacts involve the "preceding" actin (SD2/SD4). This dual binding explains F-actin’s 27.6 Å helical repeat matching myosin head spacing [10]. Asymmetric binding creates a Brownian ratchet: thermal motions bias myosin displacement toward actin’s barbed end during force generation [10].

Cryo-EM and X-Ray Crystallography Insights

High-Resolution Structures of Nucleotide-Bound States

  • X-ray crystallography: Solved isolated myosin structures (e.g., post-rigor myosin II at 2.0 Å), revealing ATPase pocket details. Limited for F-actin due to crystallization challenges [1] [8].
  • Cryo-EM: Revolutionized actomyosin analysis:
  • Rigor complex: 5.2 Å map showed actin–myosin interface and open nucleotide pocket [10].
  • Actin–myosin VI–ADP: 4.1 Å structure captured lead head inhibition in dimers [7].Cryo-EM resolves complexes >100 kDa without crystallization, but sub-3.5 Å resolution remains challenging for flexible regions (e.g., myosin lever arm) [1] [4].

Conformational Flexibility in Post-Rigor and Pre-Powerstroke States

Hybrid methods integrate cryo-EM with crystallography:

  • Cryo-EM provides low-resolution actomyosin envelope.
  • X-ray structures of domains (e.g., myosin CD) are docked in.This revealed:
  • Post-rigor myosin: Actin cleft open, nucleotide pocket tight. LAD perpendicular to filament.
  • Pre-powerstroke: Cleft partially closed, LAD primed at 90°.Cryo-EM also captures continuous conformational spectra, showing that actin binding shifts myosin from bent (pre-powerstroke) to straight (post-powerstroke) via a 10° lever arm swing per ATPase cycle [5] [10].

Table 3: Comparison of Structural Techniques for Actomyosin

TechniqueResolution RangeSample RequirementsKey Advantages
X-ray crystallography1.5–3.5 ÅLarge, well-diffracting crystalsAtomic-level detail of static states
Cryo-EM (single-particle)3.0–5.0 ÅVitrified solution sampleCaptures large complexes, flexible regions
MicroED<2.0 ÅNano-crystalsAtomic resolution from tiny crystals

Properties

CAS Number

102322-35-0

Product Name

ACTOMYOSIN

Molecular Formula

C20H23NO2

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